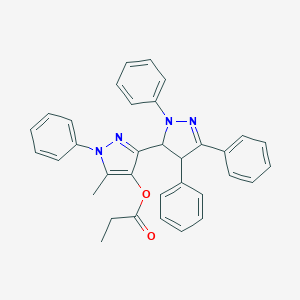![molecular formula C17H19BrClN3O2 B283207 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide involves the inhibition of PDE and cNPDE enzymes. PDE enzymes are responsible for the degradation of cyclic nucleotides such as cAMP and cGMP, which are involved in various cellular processes. By inhibiting PDE enzymes, this compound increases the levels of cyclic nucleotides, leading to various physiological effects. cNPDE enzymes are involved in the regulation of calcium levels in cells. By inhibiting cNPDE enzymes, this compound reduces the influx of calcium ions into cells, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions. It has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has several advantages and limitations for lab experiments. One of the advantages is its potency, which allows for the use of lower concentrations in experiments. This can be beneficial in reducing the cost of experiments and minimizing the potential for side effects. However, one of the limitations is its low solubility in water, which may require the use of organic solvents in experiments. This can be problematic as organic solvents may interfere with the results of experiments.
将来の方向性
There are several future directions for the study of 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide. One of the directions is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential applications in the treatment of cardiovascular diseases. Additionally, the investigation of its potential applications in the treatment of inflammatory and painful conditions is another direction for future research. Finally, the development of more efficient synthesis methods for this compound is also an area for future research.
Conclusion
In conclusion, 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. The future directions for the study of this compound involve its potential applications in the treatment of various diseases and the development of more efficient synthesis methods.
合成法
The synthesis of 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has been achieved using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-furoic acid with 3-chloro-2-(4-ethyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound with a yield of around 70%.
科学的研究の応用
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have inhibitory effects on various enzymes such as phosphodiesterase (PDE) and cyclic nucleotide phosphodiesterase (cNPDE). It has also been shown to have anti-inflammatory and analgesic effects.
特性
分子式 |
C17H19BrClN3O2 |
|---|---|
分子量 |
412.7 g/mol |
IUPAC名 |
5-bromo-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19BrClN3O2/c1-2-21-8-10-22(11-9-21)16-12(19)4-3-5-13(16)20-17(23)14-6-7-15(18)24-14/h3-7H,2,8-11H2,1H3,(H,20,23) |
InChIキー |
PRHPUPZVWXCHHI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)Br |
正規SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283124.png)
![7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283126.png)
![7-Benzylidene-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283127.png)

![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![3-Acetyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283135.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
![1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283137.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)
![1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)
![7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283142.png)
![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
![7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)